Product packaging for 2H-1-Benzopyran-3-OL(Cat. No.:CAS No. 606490-02-2)

2H-1-Benzopyran-3-OL

Cat. No.: B1627611
CAS No.: 606490-02-2
M. Wt: 148.16 g/mol
InChI Key: LKXADRQJLNYNQL-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-ol, also referred to as chroman-3-ol, is a chemical scaffold of significant interest in medicinal and combinatorial chemistry. As part of the privileged benzopyran structure, it is a core component in numerous natural products and artificial bioactive molecules . Researchers utilize this scaffold to develop novel compounds with potential biological activities. During investigations into potassium channel openers, derivatives of 3,4-dihydro-2H-1-benzopyran-3-ol were synthesized and found to exhibit selective coronary vasodilatory activity, showing potential for cardiovascular research without inducing potent hypotensive effects in animal models . The benzopyran core is a versatile building block in solid-phase parallel synthesis, enabling the construction of diverse drug-like chemical libraries for high-throughput screening . This compound is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2 B1627611 2H-1-Benzopyran-3-OL CAS No. 606490-02-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-chromen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXADRQJLNYNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594257
Record name 2H-1-Benzopyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606490-02-2
Record name 2H-1-Benzopyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2h 1 Benzopyran 3 Ol and Its Derivatives

Classical Synthetic Routes

Classical methods for the synthesis of the benzopyran ring system have been well-established and continue to be utilized for their reliability and versatility. These routes often involve condensation reactions and cyclizations as key steps.

Resorcinol-Citral Cyclization Approaches for Benzopyran Core Formation

A prominent method for constructing the benzopyran framework involves the acid- or base-catalyzed condensation of resorcinols with α,β-unsaturated aldehydes like citral (B94496). benchchem.com For instance, the reaction of olivetol (B132274) (5-pentylresorcinol) with citral in the presence of a primary amine catalyst such as t-butylamine in refluxing toluene (B28343) yields cannabichromene (B1668259) (CBC). benchchem.com This reaction proceeds through a Michael addition followed by cyclization to form the benzopyran ring. benchchem.com The choice of catalyst is crucial, with primary amines like t-butylamine and n-propylamine showing superior performance over pyridine, leading to significantly higher yields. benchchem.com Toluene is often the solvent of choice as it aids in the azeotropic removal of water, driving the reaction to completion. benchchem.com

A challenge in this synthesis is the removal of unreacted citral, which has similar chromatographic mobility to the desired product. A two-step purification process involving the reduction of residual citral to citronellol (B86348) with sodium borohydride, followed by silica (B1680970) gel chromatography, has been developed to obtain the pure benzopyran derivative. benchchem.com

ReactantsCatalystSolventKey ProductYield (%)
Olivetol, Citralt-ButylamineTolueneCannabichromene (CBC)62.05 benchchem.com
Olivetol, Citraln-PropylamineTolueneCannabichromene (CBC)61.62 benchchem.com

Aldol (B89426) Condensation and Friedel-Crafts Acylation Strategies

The combination of Friedel-Crafts acylation and aldol condensation provides a versatile route to benzopyran-4-one derivatives, which can be further modified to obtain 2H-1-benzopyran-3-ols. scialert.net The synthesis typically begins with the Friedel-Crafts acylation of a substituted phenol (B47542), such as resorcinol, with an acid anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride to form a hydroxyacetophenone. scialert.net This intermediate then undergoes an aldol condensation with a ketone, often in the presence of a base like amberlite, to construct the pyranone ring. scialert.net For example, 2,4-dihydroxy acetophenone (B1666503) can be condensed with acetone (B3395972) to yield 2,2-dimethyl-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one. scialert.net Subsequent reduction of the ketone at the C-4 position would lead to the corresponding 3-ol derivative. This methodology allows for the introduction of various substituents on both the benzene (B151609) and pyran rings. scialert.net

Condensation Reactions with Hydroquinones for Chromanol Synthesis

The synthesis of chromanols, which are hydrogenated derivatives of benzopyrans, can be achieved through the condensation of hydroquinones with appropriate reactants. google.com For instance, all-racemic α-tocopherol, a well-known chromanol derivative, is typically synthesized via a Friedel-Crafts condensation reaction between trimethylhydroquinone (B50269) (TMHQ) and isophytol. google.comresearchgate.net This reaction is often catalyzed by Lewis acids. Scandium(III) trifluoromethanesulfonate (B1224126) has been reported as an efficient catalyst for this transformation. researchgate.net Metal ion-exchanged montmorillonites have also been employed as solid acid catalysts, offering the advantage of easy recovery and reuse. researchgate.net The reaction proceeds smoothly in various solvents, yielding the desired α-tocopherol. researchgate.net

Knoevenagel Condensation for 2-Oxo-2H-1-benzopyran (Coumarin) Derivatives

The Knoevenagel condensation is a powerful tool for the synthesis of coumarins (2-oxo-2H-1-benzopyran), which are important precursors and analogues of 2H-1-benzopyran-3-ol. scispace.comresearchgate.net This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound. researchgate.netingentaconnect.com For example, the reaction of salicylaldehyde with Meldrum's acid can lead to the formation of 3-carboxy coumarin (B35378) derivatives. researchgate.netingentaconnect.com A variety of catalysts have been developed for this transformation, including environmentally friendly options. One such green approach utilizes an aqueous extract of watermelon fruit peel ash (WEWFPA) as a catalyst, offering advantages such as being economical, providing high yields, and avoiding hazardous reagents. researchgate.netingentaconnect.com This method can be performed under microwave irradiation, which reduces reaction times. ingentaconnect.com The resulting coumarin derivatives can then be subjected to further chemical modifications to access a wider range of benzopyran structures.

Modern Catalytic Approaches

Recent advancements in catalysis have led to the development of novel and efficient methods for the synthesis of benzopyran derivatives, often under milder reaction conditions.

Photoredox-Catalyzed Ketyl-Olefin Coupling for Substituted Chromanols

A modern and elegant approach to substituted chromanols involves a visible-light photoredox-catalyzed ketyl-olefin coupling. ruepinglab.comablesci.comnih.gov This method represents a formal hydroacylation of alkenes and provides access to chromanol derivatives in good yields under mild conditions. acs.org The reaction is typically promoted by a photocatalyst, such as an iridium complex, and utilizes a trialkylamine which serves a dual role as both an electron donor to reduce the catalyst and a proton donor to activate the substrate through a proton-coupled electron transfer. nih.govacs.org This strategy has been successfully applied to the intramolecular cyclization of salicylaldehyde derivatives containing an olefinic side chain to afford the corresponding chroman-4-ols. ruepinglab.com The reaction tolerates a range of substituents on the aromatic ring. acs.org This photoredox-catalyzed approach offers a powerful alternative to traditional methods, often with improved efficiency and functional group tolerance. ruepinglab.com

Catalyst SystemSubstrate TypeProduct TypeKey Features
Iridium photocatalyst / TrialkylamineSalicylaldehyde with olefinic side chainSubstituted Chroman-4-olsMild reaction conditions, good yields, broad substrate scope ruepinglab.comacs.org

Transition Metal-Catalyzed Cyclization Reactions, including Nickel-Catalyzed Methods

Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of benzopyran structures. These methods often proceed under mild conditions and allow for a high degree of control over selectivity.

Nickel-catalyzed reactions have emerged as a particularly effective strategy. thieme.debeilstein-journals.org For instance, nickel(0) complexes can facilitate the coupling of aryl halides with appropriate precursors, leading to the formation of the benzopyran ring. researchgate.net One approach involves the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to ketones, which has been successfully applied to the synthesis of related benzofuran (B130515) structures and demonstrates the potential for adaptation to benzopyran systems. thieme.denih.gov The reaction often proceeds through an oxidative addition of the aryl halide to the Ni(0) center, followed by subsequent steps to close the heterocyclic ring. researchgate.net Research has shown that various nickel catalysts, such as Ni(cod)₂, in combination with specific ligands like tricyclohexylphosphine (B42057) (PCy₃), can effectively promote these transformations. beilstein-journals.org The choice of ligand and reaction conditions can significantly influence the reaction's efficiency and selectivity. beilstein-journals.org

Beyond nickel, other transition metals like palladium, iron, and cobalt have also been employed in the synthesis of chromene and chromane (B1220400) derivatives, showcasing the broad applicability of this catalytic approach. msu.edunih.gov For example, palladium-catalyzed cyclization/carbonylation reactions have been developed for the synthesis of 2H-benzopyrans. acs.org

Eco-Friendly Catalysis (e.g., AlPMo12O40/Carbon) for Chromanol Synthesis

In the drive towards more sustainable chemical processes, eco-friendly catalysts have gained prominence. Heteropoly acids, such as AlPMo12O40 supported on carbon, have proven to be highly effective and reusable catalysts for the synthesis of chromanols. researchgate.netconicet.gov.arasianpubs.orgasianpubs.org These solid acid catalysts offer several advantages, including ease of separation from the reaction mixture, reduced waste generation, and often milder reaction conditions. asianpubs.orgasianpubs.org

The catalytic activity of AlPMo12O40/Carbon has been demonstrated in the synthesis of chromanols, where the supported catalyst showed higher activity compared to the unsupported salt. conicet.gov.ar The preparation method of the supported catalyst also plays a crucial role in its effectiveness. conicet.gov.ar The acidity of these catalysts is a key factor in their performance, with studies showing a correlation between total acidity and catalytic conversion rates in chromane synthesis. researchgate.net These environmentally benign methods represent a significant step forward in the green synthesis of benzopyran derivatives. asianpubs.orgasianpubs.org

Chemo-Enzymatic and Biocatalytic Syntheses

The use of enzymes in organic synthesis provides a highly selective and environmentally friendly alternative to traditional chemical methods. Biocatalysis offers the advantages of high enantio- and regioselectivity under mild reaction conditions.

Enzyme-Catalyzed Oxidations and Hydrolyses in Benzopyran Systems

Enzymes, particularly oxidoreductases and hydrolases, play a crucial role in the modification of benzopyran systems. libretexts.org Oxidases can catalyze the oxidation of various substrates, while lipases are widely used for the hydrolysis of esters, a common reaction in the synthesis and modification of benzopyran derivatives. libretexts.orgresearchgate.net For example, phospholipase C has been used to catalyze the hydrolysis of a phosphatidylcholine derivative to yield a novel phosphate (B84403) ester of a chromanol. tandfonline.com This enzymatic approach allows for the synthesis of water-soluble derivatives with potentially enhanced biological activity. tandfonline.com Cytochrome P450 enzymes are also known to be involved in the oxidation of the side chains of tocotrienols, which are chromanol derivatives. rsc.org These enzymatic transformations can introduce hydroxyl groups and other functionalities, leading to a diverse range of structures. rsc.org

Microbial Oxidation Applications in Chromanol Derivative Synthesis

Microbial transformations offer a powerful tool for the synthesis of complex chromanol derivatives. Microorganisms possess a vast array of enzymes that can carry out specific and often challenging chemical reactions. While direct microbial oxidation to produce this compound is not extensively documented, the principle has been applied in the broader context of flavonoid and chromanol chemistry. For example, microbial metabolism is known to convert flavan-3-ols into smaller phenolic compounds. wikipedia.org Synthetic chromanol derivatives have also been shown to interact with mitochondrial complexes in various organisms, including yeast, indicating that these compounds can be recognized and potentially metabolized by microbial enzyme systems. researchgate.net

Enzymatic Synthesis of Flavan-3-ol (B1228485) and Monomeric Procyanidins

Flavan-3-ols, which share the core this compound structure, are key building blocks of procyanidins. mdpi.com The biosynthesis of these compounds in plants involves a series of enzymatic steps. wikipedia.orgmdpi.com Key enzymes in this pathway include chalcone (B49325) synthase, chalcone isomerase, flavanone (B1672756) 3-hydroxylase, dihydroflavonol 4-reductase, and anthocyanidin reductase. wikipedia.orgmdpi.com These enzymes work in a coordinated fashion to construct the flavan-3-ol skeleton from simpler metabolic precursors. mdpi.com

The in vitro enzymatic synthesis of flavan-3-ol monomers and procyanidins is an area of active research. wur.nl Understanding the enzymatic machinery behind their natural synthesis opens up possibilities for biomimetic and chemo-enzymatic approaches to produce these valuable compounds. wur.nlnih.gov For instance, the condensation of flavan-3-ol units to form oligomeric procyanidins is an enzymatically controlled process, although the exact mechanisms are still under investigation. nih.gov

Combinatorial and Solid-Phase Synthesis

Combinatorial chemistry and solid-phase synthesis have become powerful tools for the rapid generation of large libraries of compounds for drug discovery and other applications. researchgate.net These techniques have been successfully applied to the synthesis of 2H-1-benzopyran derivatives. nih.gov

Solid-phase organic synthesis (SPOS) allows for the construction of benzopyran libraries by attaching a starting material to a solid support and then carrying out a series of reactions to build the desired molecular scaffold. researchgate.netnih.gov This approach simplifies purification, as excess reagents and byproducts can be washed away, and allows for the automation of the synthetic process. researchgate.net

Various strategies for the solid-phase synthesis of substituted 2H-benzopyrans have been reported. nih.gov These methods often involve the initial synthesis of a benzopyran precursor which is then attached to a resin. nih.gov Subsequent reactions can then be performed to introduce diversity at different positions of the benzopyran ring. For example, libraries of 3-substituted, 4-substituted, and 2,6-disubstituted 2H-benzopyrans have been generated using this approach. nih.gov The use of different linkers and cleavage strategies allows for the release of the final products from the solid support in high purity. 5z.com

Table of Synthetic Methodologies for this compound and Derivatives

Methodology Key Features Catalyst/Reagent Examples Reference
Transition Metal-Catalyzed Cyclization High efficiency, mild conditions, good control over selectivity. Ni(cod)₂, PCy₃, Palladium catalysts msu.eduthieme.deresearchgate.netbeilstein-journals.org
Eco-Friendly Catalysis Use of reusable, solid acid catalysts, environmentally benign. AlPMo12O40/Carbon researchgate.netconicet.gov.arasianpubs.orgasianpubs.orgresearchgate.net
Enzyme-Catalyzed Reactions High enantio- and regioselectivity, mild reaction conditions. Lipases, Oxidases, Phospholipase C libretexts.orgresearchgate.nettandfonline.com
Microbial Transformations Utilization of whole-cell biocatalysts for complex reactions. Various microorganisms wikipedia.orgresearchgate.net

| Solid-Phase Synthesis | Rapid generation of compound libraries, simplified purification. | Resins, Linkers (e.g., BAL resin) | researchgate.netnih.gov5z.com |

Solid-Phase Parallel Synthesis of Drug-Like 2H-Benzopyran Libraries

Solid-phase organic synthesis (SPOS) has become a powerful technique for the high-throughput generation of small heterocyclic molecule libraries. mdpi.com This approach has been successfully applied to the construction of diverse 2H-benzopyran libraries. researchgate.netnih.gov A common strategy involves immobilizing a benzopyran precursor onto a solid support, followed by a series of chemical modifications and subsequent cleavage to release the final products. researchgate.net

One notable method developed by Park et al. involved the solid-phase synthesis of 3-substituted 2H-benzopyrans. researchgate.net The process began with the immobilization of 2H-benzopyran precursors on a solid support, followed by α-bromination and subsequent protection of the phenolic hydroxyl group. researchgate.net This resin-bound intermediate served as a versatile scaffold for introducing diversity. researchgate.net Similarly, Gong and co-workers developed a solid-phase protocol to prepare a 2,000-member library of 2,6-difunctionalized 2H-1-benzopyran analogues. acs.orgnih.gov Their approach utilized polymer-bound 6-alkylaminobenzopyrans, which were further diversified by reactions with various electrophiles like acid chlorides and sulfonyl chlorides. acs.orgnih.gov

These solid-phase strategies facilitate the rapid and efficient parallel synthesis of large libraries of drug-like molecules, which is essential for high-throughput screening and the discovery of new therapeutic agents. mdpi.com

Strategies for Diversification at Positions 3, 6, and 8 of the Benzopyran Moiety

Creating molecular diversity in benzopyran libraries is key to exploring structure-activity relationships. mdpi.com Significant efforts have focused on introducing a variety of substituents at different positions of the benzopyran core.

Diversification at Position 3: Gong and co-workers developed a method for creating 3,4,6-trisubstituted benzopyran libraries. mdpi.comnih.gov Their strategy involved a consecutive nucleophilic alcohol addition to a resin-bound epoxide, which resulted in the formation of 3-hydroxy-4-alkoxy-6-amino-substituted benzopyrans. mdpi.comnih.gov The 3-hydroxyl group on the polymer-bound benzopyran could be further functionalized to generate ethers and esters. mdpi.comnih.gov For example, treatment with various alkyl and benzyl (B1604629) halides in the presence of lithium t-butoxide yielded ether derivatives, while reaction with acid chlorides produced esters at this position. mdpi.comnih.gov

Diversification at Position 6: The 6-position is another common site for introducing diversity. Gong et al. reported the solid-phase synthesis of 6-amino-substituted 2H-benzopyrans. mdpi.com Starting with a carbamate (B1207046) resin, N-alkylation was performed using various alkyl halides to introduce diversity at the 6-amino group. mdpi.com A subsequent diversification step involved reactions with acid chlorides, sulfonyl chlorides, and isocyanates to generate a library of 6-alkylamino-2-(functionalized-aminomethyl)-2-methyl-2H-1-benzopyran analogues. acs.orgnih.gov

Diversification at Position 8: While diversification at positions 3 and 6 is well-documented, specific strategies targeting the 8-position are less commonly detailed in the context of large library synthesis. However, the synthesis of specific analogues like 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-ol demonstrates that functionalization at this position is achievable. researchgate.net This synthesis starts from 2-methoxyphenol, incorporating the methoxy (B1213986) group at the position that will become C8 of the final benzopyran ring. researchgate.net

The following table summarizes key diversification strategies:

Position Functional Group Introduced Reagents/Method Reference
3 Hydroxyl, Alkoxy, Ester Epoxidation followed by nucleophilic alcohol addition; Alkyl halides, Acid chlorides mdpi.comnih.gov
6 Amino, Substituted Amino N-alkylation with alkyl halides; Acylation with acid chlorides, sulfonyl chlorides mdpi.comacs.orgnih.gov

| 8 | Methoxy | Synthesis starting from a substituted phenol (e.g., 2-methoxyphenol) | researchgate.net |

Synthesis of Specific Analogues and Derivatives of this compound

Beyond library synthesis, numerous methods have been developed for the targeted synthesis of specific this compound derivatives with defined structures and stereochemistry.

Synthesis of 3,4-Dihydro-2H-1-benzopyran-3-ol Derivatives

The synthesis of 3,4-dihydro-2H-1-benzopyran-3-ol derivatives has been explored for applications such as the development of potassium channel openers. nih.govacs.org A general synthetic approach involves the nucleophilic cleavage of an optically active epoxide intermediate. acs.org For instance, a key epoxide can be treated with various primary amines, hydrazines, or hydroxylamine (B1172632) derivatives to yield a range of 3,4-dihydro-2H-1-benzopyran-3-ol derivatives. acs.org One specific example is the reaction of an epoxide intermediate with 3-amino-1-methyl-1,6-dihydropyridazin-6-one in the presence of a base like NaH or t-BuOK to produce the target compound in high yield (70-80%). acs.org This methodology allows for modifications at positions 2, 4, and 6 of the benzopyran ring. nih.govacs.org

An efficient synthesis for 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-ol has also been reported. researchgate.net The procedure involves treating 2-methoxyphenol to form an oxirane, which undergoes acid-catalyzed ring cleavage to a chlorohydrin. researchgate.net Subsequent acylation and cyclization in the presence of stannic chloride, followed by hydrolysis, yields the final product. researchgate.net

Preparation of 3-Amino-3-aminomethyl-3,4-dihydro-2H-1-benzopyrans

The synthesis of 3-amino-3-aminomethyl-3,4-dihydro-2H-1-benzopyrans has been described, targeting compounds with potential effects on the central nervous system. d-nb.info The synthesis starts from 5- or 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-one. d-nb.info These ketones are treated with propylamine (B44156) hydrochloride and potassium cyanide to form α-aminonitrile intermediates. d-nb.info Subsequent reduction of the nitrile group with lithium aluminium hydride (LiAlH₄) in refluxing diethyl ether affords the desired 3-aminomethyl-3-n-propylamino-3,4-dihydro-2H-1-benzopyran diamines in good yields. d-nb.info

Starting MaterialKey IntermediateFinal ProductReference
6-Methoxy-3,4-dihydro-2H-1-benzopyran-3-one3-Cyano-3-n-propylamino-6-methoxy-3,4-dihydro-2H-1-benzopyran3-Aminomethyl-3-n-propylamino-6-methoxy-3,4-dihydro-2H-1-benzopyran d-nb.info

Synthesis of 3-Oxa-Chromanol Type Antioxidants

3-Oxa-chromanols represent a class of phenolic antioxidants structurally related to α-tocopherol (vitamin E). researchgate.net These compounds can be synthesized in a straightforward one-pot reaction involving the condensation of trimethylhydroquinone with aldehydes. researchgate.net This reaction proceeds via a two-step mechanism involving an initial electrophilic substitution followed by acetalization, yielding 2,4-disubstituted 5,7,8-trimethyl-4H-benzo mdpi.comCurrent time information in Bangalore, IN.dioxin-6-ols as a mixture of cis/trans diastereomers. researchgate.net These derivatives have shown antioxidant properties, and their corresponding radicals exhibit stabilities comparable to the α-tocopheroxyl radical. researchgate.netresearchgate.net

Chiral Chroman Synthesis via Stereoselective Methods

The development of stereoselective methods for synthesizing chiral chromans is of significant interest due to the stereospecific activity of many biologically active molecules. researchgate.net Both transition-metal catalysis and organocatalysis have been employed to achieve high enantioselectivity.

Transition-Metal Catalysis: Nickel-catalyzed asymmetric synthesis has been used to produce chiral chromans bearing quaternary allylic siloxanes. chemrxiv.orgchemrxiv.org Using a P-chiral monophosphine ligand, this method facilitates the reductive cyclization of aryl-chained alkynones to form tertiary allylic siloxanes with excellent yields and enantioselectivities. chemrxiv.orgchemrxiv.org Another powerful strategy is the palladium-catalyzed enantioselective alkene aryloxyarylation, which yields chromans with quaternary stereocenters in high yields and excellent enantioselectivity. nih.gov

Organocatalysis: Asymmetric organocatalytic cascade reactions provide a metal-free approach to diversified chiral chromane-containing polyheterocyclic compounds. nih.govacs.org One such method involves a one-pot cascade reaction of a 1-aza-1,3-butadiene, a 2-hydroxy cinnamaldehyde, and a Hantzsch ester, catalyzed by a trimethylsilyl-protected prolinol catalyst. nih.govacs.org This reaction proceeds through a key hemiaminal intermediate, followed by an acid-catalyzed intramolecular cyclization to furnish polycyclic chromane products with multiple contiguous stereogenic centers and excellent enantioselectivity (e.g., up to 95% ee). nih.govacs.org

The table below highlights examples of stereoselective methods:

Catalysis Type Catalyst/Ligand Key Reaction Type Outcome Reference
Transition Metal Nickel / (R)-AntPhos Asymmetric Reductive Cyclization Chiral chromans with quaternary allylic siloxanes, high ee chemrxiv.orgchemrxiv.org
Transition Metal Palladium / Chiral Monophosphorus Ligand Enantioselective Alkene Aryloxyarylation Chromans with quaternary stereocenters, high ee nih.gov

| Organocatalysis | Trimethylsilyl-protected prolinol | Asymmetric Cascade Reaction | Polycyclic chromanes with 3 stereocenters, >90% ee | nih.govacs.org |

Ugi-Four-Component Reactions for 2-Oxo-2H-1-benzopyran-3-carboxamides

The Ugi four-component reaction (Ugi-4CR) stands out as a highly efficient and versatile method for the synthesis of complex molecules, including derivatives of 2H-1-benzopyran. This one-pot reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, leading to the formation of α-acylamino amides. organic-chemistry.orgtcichemicals.com The application of this reaction to coumarin chemistry, specifically using coumarin-3-carboxylic acid as the acidic component, has enabled the creation of a diverse library of 2-oxo-2H-1-benzopyran-3-carboxamides. researchgate.netresearchgate.net

The reaction is prized for its high atom economy, mild reaction conditions, and the ability to generate structural diversity from readily available starting materials. researchgate.netresearchgate.net The Ugi-4CR is a cornerstone of multicomponent reactions (MCRs), which are instrumental in drug discovery and medicinal chemistry for rapidly generating libraries of compounds for screening purposes. organic-chemistry.orgmdpi.com

A typical Ugi-4CR for the synthesis of 2-oxo-2H-1-benzopyran-3-carboxamides involves the reaction of coumarin-3-carboxylic acid, an aldehyde, an amine, and an isocyanide in a suitable solvent, often methanol (B129727), at room temperature. researchgate.netresearchgate.net This straightforward procedure leads to the formation of novel pseudopeptides containing the coumarin scaffold with high bond-forming efficiency and often in high yields. researchgate.netresearchgate.net

Research has demonstrated the successful synthesis of various 3-substituted coumarin-3-carboxamides by reacting benzaldehyde (B42025) derivatives, anilines, coumarin-3-carboxylic acid, and different isocyanides. researchgate.net The reaction conditions are generally mild and tolerate a range of functional groups, such as nitro and methoxy groups on the benzaldehyde component. researchgate.net For instance, the reaction of benzaldehyde, aniline, coumarin-3-carboxylic acid, and cyclohexyl isocyanide in methanol at room temperature yields the corresponding product in 90% yield. researchgate.net The use of 2,4-dimethoxybenzaldehyde (B23906) under similar conditions has been reported to produce the highest yield of 93%. researchgate.net

Furthermore, the Ugi reaction has been employed to create coumarin-3-carboxamides containing lipophilic spacers by using diamines in the reaction. These derivatives have shown interesting fluorescence properties. researchgate.net The versatility of the Ugi reaction also allows for the synthesis of more complex hybrid molecules, such as quinoline-coumarin derivatives, by using 2-chloroquinoline-3-carbaldehydes as the aldehyde component. researchgate.netmdpi.com These hybrid structures have been investigated for their potential biological activities. researchgate.netmdpi.com

The Ugi reaction can also be part of a sequential process. For example, a one-pot, five-component sequential Knoevenagel-Ugi reaction has been developed for the efficient synthesis of Ugi compounds incorporating a coumarin backbone. researchgate.net Another variation involves a sequential Ugi-4CR followed by an intramolecular Michael addition to produce diverse chromeno[3,4-c]pyrrole-3,4-diones. rsc.orgias.ac.in

Table 1: Examples of Ugi-Four-Component Reactions for the Synthesis of 2-Oxo-2H-1-benzopyran-3-carboxamides

AldehydeAmineIsocyanideProduct Yield (%)Reference
BenzaldehydeAnilineCyclohexyl isocyanide90 researchgate.net
4-NitrobenzaldehydeAnilineCyclohexyl isocyanide92 researchgate.net
4-MethoxybenzaldehydeAnilineCyclohexyl isocyanide91 researchgate.net
2,4-DimethoxybenzaldehydeAnilineCyclohexyl isocyanide93 researchgate.net
Benzaldehyde4-NitroanilineCyclohexyl isocyanide88 researchgate.net
Benzaldehyde4-MethylanilineCyclohexyl isocyanide91 researchgate.net
BenzaldehydeAnilinetert-Butyl isocyanide89 researchgate.net

Chemical Reactivity and Transformation of 2h 1 Benzopyran 3 Ol Systems

Functional Group Interconversions at the 3-Position

The hydroxyl group at the 3-position of the 2H-1-benzopyran-3-ol scaffold is a key site for functional group interconversions, allowing for the synthesis of a diverse array of derivatives.

Oxidation: The secondary alcohol at the 3-position can be oxidized to the corresponding ketone, chroman-3-one (B94795). smolecule.com This transformation is a common step in the synthesis of various biologically active compounds.

Esterification: The hydroxyl group can undergo esterification with acids to form ester derivatives. For instance, reaction with short-chain acids has been shown to maintain the antihypertensive activity of certain chromanol derivatives. nih.gov Esterification can also be used to improve properties like lipophilicity. vulcanchem.com

Substitution: Nucleophilic substitution reactions at the 3-position allow for the introduction of various functional groups. For example, amido chromanes have been identified as blockers of the NaV1.7 channel, highlighting the importance of this modification in drug discovery. nih.gov The synthesis of lactam-fused chroman derivatives with 3-amino substituents has also been explored for their affinity towards serotonin (B10506) receptors. researchgate.net

Reaction Type Reagent/Condition Product Significance
OxidationOxidizing agentsChroman-3-oneIntermediate for bioactive compounds smolecule.com
EsterificationShort-chain acids3-Ester derivativesMaintained antihypertensive activity nih.gov
SubstitutionAmines3-Amino derivativesPotential as ion channel blockers nih.gov

Reactions Involving the Pyran Ring System

The pyran ring of this compound is susceptible to various reactions, including cycloadditions and ring-opening processes, which can lead to complex polycyclic structures or rearranged products.

Cycloaddition Reactions, including Diels-Alder for Polycyclic Benzopyrans

The double bond within the pyran ring of related 2H-chromenes can participate in cycloaddition reactions, most notably the Diels-Alder reaction, to form polycyclic benzopyran systems. nih.govbohrium.com These reactions are powerful tools for constructing complex molecular architectures found in many natural products.

Hetero-Diels-Alder Reactions: Iron(III) salts can catalyze the tandem rearrangement of 2H-chromenes to ortho-quinone methide intermediates, which then undergo hetero-Diels-Alder reactions with dienophiles. nih.gov This methodology has been used to synthesize tetrahydrochromeno heterocycles. nih.gov

Intramolecular Diels-Alder Reactions: Chromone derivatives have been utilized as substrates in microwave-assisted intramolecular Diels-Alder reactions to synthesize novel oxygen heterocycles like chromeno[3,4-b]xanthones and 2-(benzo[c]chromenyl)chromones. rsc.org

Domino Reactions: Domino Knoevenagel-hetero-Diels-Alder reactions provide an efficient route to various chromene and chromanone derivatives. bohrium.com

Reaction Substrate Key Features Product Type
Iron-catalyzed hetero-Diels-Alder2H-ChromenesForms ortho-quinone methide intermediateTetrahydrochromeno heterocycles nih.gov
Intramolecular Diels-Alder(E)-2-(2-propargyloxystyryl)chromonesMicrowave-assistedChromeno[3,4-b]xanthones rsc.org
Domino Knoevenagel-hetero-Diels-Alder1,3-dicarbonyls, aldehydes/ketones, alkenes/alkynesSilica (B1680970) catalyzed, solvent-freeChromenones, dihydrochromenones bohrium.com

Ring Cleavage and Rearrangement Processes

The pyran ring of this compound and its derivatives can undergo cleavage and rearrangement under specific conditions.

Photochromic Ring Opening: 2H-benzopyrans can undergo a photochromic C-O bond cleavage to form colored open-ring isomers. nih.gov This process is often reversible and has applications in materials science. nih.gov

Acid-Catalyzed Ring Opening: Under strongly acidic conditions, the pyran ring may undergo hydrolysis. vulcanchem.com

Rearrangements: Palladium-catalyzed reactions of certain bromo-substituted benzopyrans can lead to ring contraction, forming benzofuran (B130515) derivatives through cleavage and subsequent rearrangement. beilstein-journals.org The rearrangement of epoxides derived from chromenes can produce 3-keto compounds and their enol derivatives. nih.gov

Aromatic Ring Modifications and Substitutions

The benzene (B151609) ring of the this compound core can be modified through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can influence the molecule's biological activity. libretexts.org The position of substitution is directed by the existing groups on the ring. libretexts.org

Halogenation: Halogens can be introduced onto the aromatic ring to enhance biological activity or to serve as a handle for further functionalization. For example, the introduction of chlorine atoms can increase molecular lipophilicity and improve binding affinity. nih.gov

Nitration: Nitration of the benzene ring introduces a nitro group, which can be further transformed into other functional groups like amines. studysmarter.co.uk

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the aromatic ring. savemyexams.com

Hydroxylation and Methylation: The aromatic ring can be further hydroxylated or methylated, as seen in the various forms of naturally occurring tocochromanols (vitamin E and its analogs). rsc.orgnih.gov These modifications significantly impact their biological functions. rsc.orgnih.gov

Oxidation and Reduction Chemistry of the Chromanol Core

The chromanol core of this compound can undergo both oxidation and reduction reactions, affecting both the hydroxyl group and the pyran ring.

Oxidation: As previously mentioned, the 3-hydroxyl group can be oxidized to a ketone. smolecule.com The aromatic ring itself can also be subject to oxidation, particularly in biological systems.

Reduction: The reduction of chroman-3-one derivatives can lead back to chroman-3-ols. smolecule.com For example, the reduction of a specific ketone can produce both cis- and trans-isomers of the corresponding chromanol. nih.gov Hydrogenation of the aromatic ring of benzopyran derivatives can be achieved using catalysts like Raney ruthenium, leading to fully or partially saturated ring systems. google.com

Derivatization Strategies for Enhanced Biological Activity

The derivatization of the this compound scaffold is a key strategy for enhancing its biological activity and for developing new therapeutic agents. researchgate.netrsc.org Structure-activity relationship (SAR) studies guide these modifications. nih.gov

Antihypertensive Agents: The elimination of water from certain chromanols to form chromenes has led to some of the most potent antihypertensive compounds known. nih.gov Modifications at the C-6 position of the aromatic ring with electron-withdrawing groups have been found to be optimal for this activity. nih.gov

Anticancer Agents: Various benzopyran derivatives have shown potential as anticancer agents. rsc.org For example, the synthesis of 2-amino-4H-chromene-3-carbonitriles has yielded compounds with good cell growth inhibitory activity against several cancer cell lines. researchgate.net

Potassium Channel Activators: Derivatization has led to the discovery of potent potassium channel activators, which have applications as coronary vasodilators. nih.gov

Antioxidant and Anti-inflammatory Properties: Many chromanol derivatives, including naturally occurring compounds like vitamin E, exhibit significant antioxidant and anti-inflammatory properties. smolecule.comnih.gov These activities are often modulated by the substitution pattern on the chromanol ring and the nature of the side chain. rsc.orgnih.gov

Compound Class Biological Activity Key Structural Features Reference
ChromenesAntihypertensiveFormed by dehydration of chromanols nih.gov
2-Amino-4H-chromene-3-carbonitrilesAnticancerMulticomponent reaction synthesis researchgate.net
4-(1,2-Dihydro-2-oxo-1-pyridyl)-2H-1-benzopyran-3-olsPotassium Channel ActivatorsHeterocyclic substituent at C-4 nih.gov
Tocopherols (B72186) and TocotrienolsAntioxidant, Anti-inflammatoryMethylation pattern on chromanol ring rsc.orgnih.gov

Structure Activity Relationship Sar and Structure Biology Relationship Sbr Studies

General Principles of Chromanol and Benzopyran SAR

The fundamental structure of these compounds is the benzopyran ring, which consists of a benzene (B151609) ring fused to a pyran ring. ontosight.aialgoreducation.com This core scaffold is found in a wide array of naturally occurring and synthetic compounds with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. ontosight.ainih.govijbpas.comnih.gov The term "chromanol" specifically refers to derivatives of 2-methyl-3,4-dihydro-2H-chromen-6-ol. nih.govfrontiersin.orgresearchgate.net

The biological promiscuity of chromanols and benzopyrans, meaning their ability to interact with multiple molecular targets, is a key principle of their SAR. nih.gov These compounds can inhibit enzymes, bind to cellular receptors, and modulate mitochondrial function and gene expression. nih.govfrontiersin.org The specific biological effects are often dependent on the concentration of the compound, allowing for the classification of low- and high-affinity molecular targets. nih.gov The versatility of the benzopyran scaffold makes it a "privileged structure" in medicinal chemistry, serving as a foundational element for a multitude of pharmacologically active molecules. semanticscholar.org

Influence of Substituents on the Chromanol Ring (Positions 2, 4, 6, 7, 8)

Substituents on the chromanol ring play a pivotal role in determining the type and potency of biological activity.

Methylation Pattern: The number and position of methyl groups on the chromanol ring are critical. For instance, in the vitamin E family of tocochromanols, the methylation pattern at positions 5, 7, and 8 distinguishes the α-, β-, γ-, and δ-forms. nih.govfrontiersin.org This variation in methylation significantly impacts their biological functions. frontiersin.org

Position 6 Hydroxyl Group: The hydroxyl group at the 6-position is a hallmark of many biologically active chromanols, such as vitamin E. rsc.org This group is essential for the antioxidant activity of these compounds, as it can donate a hydrogen atom to scavenge free radicals. researchgate.net

Other Substitutions: The introduction of other functional groups at various positions can drastically alter the compound's properties. For example, in a series of synthetic chromanol derivatives, direct substitution on the chromanol headgroup was found to control the species-selectivity of their inhibitory activity against the mitochondrial cytochrome bc1 complex. acs.orgresearchgate.net

The following table summarizes the influence of key substituents on the chromanol ring:

PositionSubstituentInfluence on Biological Activity
2Methyl GroupContributes to the core structure of many natural chromanols.
5, 7, 8Methyl GroupsDetermines the specific isoform (α, β, γ, δ) of tocochromanols, affecting their biological activity. nih.govfrontiersin.org
6Hydroxyl GroupCrucial for antioxidant activity by acting as a free radical scavenger. researchgate.net

Role of Hydroxyl Groups in Mediating Biological Activities

The hydroxyl group, particularly at the 6-position of the chromanol ring, is a key mediator of the biological activities of these compounds. rsc.org Its primary role is in conferring antioxidant properties. researchgate.net The phenolic hydroxyl group can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. researchgate.net

Impact of Side Chain Modifications and Saturation

The side chain attached to the chromanol ring, typically at position 2, is a major source of structural diversity and a critical determinant of biological activity. rsc.org

Saturation: The degree of saturation in the side chain distinguishes different classes of chromanols. For example, tocopherols (B72186) possess a saturated phytyl side chain, while tocotrienols have an unsaturated side chain with three double bonds. nih.gov This difference in saturation affects the molecule's flexibility and its interaction with cell membranes, with the unsaturated side chain of tocotrienols potentially increasing permeability. researchgate.net

Length and Branching: The length and branching of the side chain also influence biological activity. Modifications to the side chain, such as the introduction of double bonds or functional groups, can lead to compounds with altered or enhanced pharmacological effects. rsc.org

Oxidative Modifications: Oxidative modifications of the terminal end of the side chain can increase the anti-inflammatory activities of chromanol derivatives. nih.govfrontiersin.org

The following table illustrates the impact of side chain characteristics on the biological properties of chromanols:

Side Chain FeatureExample ClassImpact on Biological Activity
SaturatedTocopherolsAffects membrane interaction and overall biological function. nih.gov
UnsaturatedTocotrienolsMay enhance cell membrane permeability. researchgate.net
Oxidative ModificationsMetabolites of Vitamin ECan lead to increased anti-inflammatory properties. nih.govfrontiersin.org

Stereochemical Effects on Biological Activity and Receptor Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, has a profound impact on the biological activity of chromanol derivatives. The chiral center at position 2 of the chromanol ring is of particular importance.

Naturally occurring tocochromanols predominantly exist in the R-configuration at the C-2 position. rsc.org This specific stereoisomer is often associated with higher biological activity compared to its synthetic counterparts, which may be a racemic mixture of different stereoisomers. The stereochemistry influences how the molecule fits into the binding sites of proteins, such as enzymes and receptors. For instance, in a study of spirocyclic benzopyrans, the stereochemistry was a key factor in determining the affinity and selectivity for σ1 receptors. nih.gov The precise spatial orientation of substituents is critical for optimal interaction with the target protein, highlighting the importance of stereospecificity in drug design.

Analysis of Functional, Signaling, and Hydrophobic Domains in Chromanol Derivatives

Functional Domain: The chromanol ring itself, particularly the hydroxyl group at position 6, can be considered the primary functional domain responsible for the antioxidant and reactive properties of the molecule. nih.govfrontiersin.org

Signaling Domain: The entire molecule, through its interactions with various cellular components, acts as a signaling domain. For example, different chromanol derivatives can modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation. nih.govfrontiersin.org

Hydrophobic Domain: The side chain, especially if it is a long alkyl or isoprenoid chain, constitutes a significant hydrophobic domain. This part of the molecule is crucial for its lipid solubility, allowing it to intercalate into cell membranes and interact with other lipophilic molecules. The hydrophobicity of the side chain influences the compound's distribution within the body and its access to intracellular targets.

Receptor Binding and Interaction Studies

The biological effects of many chromanol and benzopyran derivatives are mediated through their binding to specific receptors. nih.gov

Nuclear Receptors: Some chromanols have been shown to bind to nuclear receptors, which are proteins that regulate gene expression. nih.gov This interaction can lead to changes in the synthesis of proteins involved in various physiological processes.

Sigma Receptors: Synthetic benzopyran derivatives have been developed as potent and selective ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions. nih.gov SAR studies have revealed that the nature of the substituents on the benzopyran ring and the side chain are critical for high-affinity binding to these receptors. nih.gov

Other Receptors and Enzymes: Chromanols and their derivatives can also interact with a range of other molecular targets, including enzymes like 5-lipoxygenase and the mitochondrial cytochrome bc1 complex. nih.govacs.orgresearchgate.net These interactions are highly dependent on the specific chemical structure of the chromanol derivative. For instance, the protonated amino moiety of certain spirocyclic benzopyrans forms a salt bridge with a specific amino acid residue (E172) in the σ1 receptor. nih.gov

Mechanistic Studies of 2h 1 Benzopyran 3 Ol Bioactivity

Molecular Target Identification and Validation

The biological effects of 2H-1-benzopyran-3-ol derivatives are initiated by their interaction with specific molecular targets. The hydroxyl and other functional groups on the benzopyran structure can form hydrogen bonds and other interactions with proteins, thereby influencing their activity. benchchem.combenchchem.com For instance, the hydroxyl group at the C4 position enhances polarity and facilitates hydrogen bonding, which can be critical for receptor binding affinity. vulcanchem.com

Derivatives of 2H-1-benzopyran have been shown to interact with a range of molecular targets, including enzymes and receptors. benchchem.comevitachem.com For example, 2,2,5,7,8-Pentamethyl-6-Chromanol, an antioxidant moiety of vitamin E with a benzopyran structure, demonstrates potent modulation of the androgen receptor (AR) signaling pathway. chemsrc.com Furthermore, in silico studies have identified potential interactions between 2H-1-benzopyran-6-ol derivatives and the human serotonin (B10506) receptor. researchgate.net

The identification of these molecular targets is often the first step in understanding the compound's mechanism of action and is crucial for the development of targeted therapies.

Enzyme Activity Modulation and Inhibition

This compound and its analogs can significantly modulate the activity of various enzymes. Some brominated chromanols, which share the core benzopyran structure, have been suggested to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. benchchem.com Specifically, the 2H-benzopyran derivative SD8381 has been identified as a novel cyclooxygenase-2 (COX-2) inhibitor. mdpi.com

In the context of fungal pathogenicity, the flavonoid epicatechin, a type of this compound, is metabolized by the laccase enzyme from Colletotrichum gloeosporioides. apsnet.org The inhibition of this enzyme can reduce the pathogen's ability to cause disease in avocado fruits. apsnet.org

Furthermore, some 2H-benzopyran derivatives have been found to inhibit endothelin-converting enzyme. mdpi.com The ability of these compounds to modulate enzyme activity is a key aspect of their therapeutic potential.

Receptor Binding and Activation Mechanisms

The interaction of this compound derivatives with cellular receptors is a critical mechanism underlying their biological effects. These compounds can act as modulators of receptor activity on cell surfaces, thereby influencing cellular responses. evitachem.com

For example, certain 2,3-diaryl-2H-1-benzopyran derivatives have been shown to interfere with both classical and non-classical estrogen receptor (ER) signaling pathways. nih.gov This interaction can inhibit the proliferation of cancer cells. nih.gov Additionally, some derivatives have demonstrated a high affinity for 5-HT1A and D2 receptors. amazonaws.com

The stereochemistry of these compounds plays a crucial role in their receptor binding specificity. The spatial arrangement of substituents on the benzopyran ring determines how the molecule fits into the binding site of a receptor. benchchem.comvulcanchem.com For instance, the (+)-isomer of a specific benzopyran derivative was found to be the active form, indicating that the smooth muscle receptor for these compounds is stereoselective. nih.gov

Modulation of Cellular Signaling Pathways

This compound derivatives can exert their biological effects by modulating various intracellular signaling pathways. These pathways are complex networks that control cellular processes such as growth, proliferation, and apoptosis (programmed cell death). evitachem.comontosight.ai

Studies have shown that these compounds can interfere with key signaling molecules. For example, some 2,3-diaryl-2H-1-benzopyran derivatives have been found to interfere with the activation of Akt, a central protein in signaling pathways that promote cell survival. nih.gov By inhibiting Akt activation, these compounds can induce apoptosis in cancer cells. nih.gov

Furthermore, in neuronal cells, a derivative of 2H-1-benzopyran has been shown to protect against glutamate-induced neurotoxicity by modulating MAPK signaling pathways. benchchem.com The ability of these compounds to influence cellular signaling highlights their potential in treating diseases characterized by dysregulated signaling, such as cancer and neurodegenerative disorders.

Effects on Gene Expression and Transcriptional Regulation

The regulation of gene expression is a fundamental process that controls which proteins a cell produces. uwa.edu.aukhanacademy.org this compound derivatives can influence this process, leading to changes in cellular function. ontosight.ai

For instance, a study using DNA microarrays to analyze gene expression in the bone of rats found that a benzopyran selective estrogen receptor modulator (SERM), (S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-(1-piperidinyl)ethoxy]phenyl]-2H-1-benzopyran-7-ol (EM652), regulated a significant number of genes. nih.gov This modulation of gene expression is a key mechanism by which SERMs exert their effects on bone health. nih.gov

Gene expression is a tightly controlled process involving transcription factors, promoters, and enhancers. uwa.edu.aupressbooks.pub By interacting with components of this regulatory machinery, 2H-1-benzopyran derivatives can alter the transcription of specific genes, thereby influencing cellular behavior.

Influence on Mitochondrial Function

Mitochondria are the powerhouses of the cell, responsible for energy production and are also involved in cellular processes like apoptosis. romj.org Oxidative damage to mitochondria is implicated in a range of diseases. nih.gov

Derivatives of 2H-1-benzopyran, particularly those with antioxidant properties, can protect mitochondria from oxidative stress. nih.gov For example, a mitochondrially-targeted antioxidant derived from vitamin E, which contains a benzopyran structure, was shown to accumulate in mitochondria and protect them from oxidative damage more effectively than vitamin E itself. nih.gov This targeted delivery enhances the protective effects of the antioxidant. nih.gov

Furthermore, some 2H-1-benzopyran derivatives have been shown to influence mitochondrial bioenergetics and reduce apoptosis by inhibiting caspase-3 activity. researchgate.net The ability of these compounds to preserve mitochondrial function highlights their therapeutic potential for diseases associated with mitochondrial dysfunction. romj.orgresearchgate.net

Natural Occurrence, Biosynthesis, and Metabolomics of Chromanols

Natural Sources and Distribution of Chromanol-Type Compounds

Chromanol-type compounds are widely distributed in nature, with photosynthetic organisms being their primary producers. rsc.org This includes plants, algae, and cyanobacteria, as well as some fungi, corals, sponges, and tunicates. rsc.orgnih.gov Vitamin E, which encompasses a group of lipid-soluble compounds including tocopherols (B72186) and tocotrienols, represents the most abundant and widely distributed class of chromanols in nature. rsc.orgnih.gov These are commonly found in plant-derived foods such as vegetable oils, nuts, seeds, and grains. nih.govwikipedia.org

Marine organisms are also a rich source of diverse chromanols. rsc.org Brown algae, particularly of the Sargassum genus, are known to produce a variety of these compounds, including sargachromenols. nih.govresearchgate.net Sponges and tunicates also contribute to the vast structural diversity of marine-derived chromanols. rsc.org For instance, δ-tocotrienol is a prevalent lead structure for many compounds found in algae and sponges. rsc.org The liverwort Riccardia crassa from New Zealand is a source of riccardiphenol C, a sesquiterpene chromanol. nih.gov

The following table provides a summary of some natural sources of chromanol-type compounds:

Natural SourceCompound Class/Example
Plants (oils, nuts, seeds, grains)Tocopherols, Tocotrienols (Vitamin E) nih.govwikipedia.org
Brown Algae (Sargassum sp.)Sargachromenols, Sargachromanols rsc.orgnih.govresearchgate.net
SpongesVarious chromanols, often with δ-tocotrienol as a lead structure rsc.org
TunicatesChromanol derivatives rsc.org
Liverworts (Riccardia crassa)Riccardiphenol C nih.gov
FungiSesquiterpene chromenes nih.gov

Biosynthetic Pathways of 2H-1-Benzopyran-3-OL Derivatives

The biosynthesis of the chromanol ring system is a complex process that originates from common precursors and involves key enzymatic steps.

The fundamental step in the formation of chromanols is the cyclization of substituted 1,4-benzoquinones. nih.gov This process is central to the biosynthesis of various tocochromanols, including tocopherols and tocotrienols. The pathway begins with the formation of a prenylated quinone, which then undergoes cyclization to form the characteristic chromanol ring. nih.gov This cyclization is catalyzed by tocopherol cyclase and occurs within plastoglobules in plant cells. nih.gov The specific methylation pattern of the resulting 6-hydroxy-chromanol ring, which distinguishes different vitamers like α-, β-, γ-, and δ-tocopherol, is determined by subsequent methylation steps that can occur before or after the cyclization. nih.gov

Further structural diversity in chromanol derivatives arises from modifications of the isoprenoid side chain. Intramolecular cyclization and rearrangements of the isoprene (B109036) units can lead to the formation of mono-, bi-, and tricyclic ring systems. nih.gov These modifications are particularly common in chromanols isolated from marine organisms like brown algae and sponges, but they have also been identified in higher plants. nih.gov For example, sargachromanols isolated from Sargassum siliquastrum feature rearranged and cyclized tetraprenyl side chains. researchgate.net Riccardiphenol C from the liverwort Riccardia crassa is another example of a chromanol that undergoes intramolecular cyclization to form a condensed ring system. nih.gov These modifications to the side chain often result in enhanced biological activity. nih.gov

Metabolic Fate and Biotransformation of Chromanols in Biological Systems

Once ingested, chromanols undergo a series of metabolic transformations, primarily in the liver. wikipedia.orgazolifesciences.com This process, known as biotransformation, alters the structure of the compounds to facilitate their excretion from the body. azolifesciences.comresearchgate.net The metabolism of chromanols like tocopherols and tocotrienols is initiated by ω-hydroxylation of the side chain, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP4F2 and CYP3A4. researchgate.netnih.gov

This initial hydroxylation is followed by oxidation to form a carboxyl group, resulting in the formation of 13'-carboxychromanol (13'-COOH). nih.gov This long-chain metabolite can then be further shortened through a process of β-oxidation, which sequentially removes two- or three-carbon units from the side chain. nih.gov This metabolic cascade ultimately leads to the formation of carboxyethyl-hydroxychroman (CEHC), which is a water-soluble metabolite that can be excreted in the urine. nih.gov It has been observed that non-α-tocopherol forms of vitamin E are generally metabolized more rapidly and extensively than α-tocopherol. researchgate.netnih.gov

The following table outlines the key steps in the metabolic fate of chromanols:

Metabolic ProcessKey Enzymes/StepsResulting Metabolites
Absorption Incorporation into mixed micelles in the gastrointestinal tract. nih.govChylomicron-bound chromanols. nih.gov
Initial Metabolism (Liver) ω-hydroxylation of the side chain catalyzed by CYP4F2 and CYP3A4. researchgate.netnih.gov13'-hydroxychromanol (13'-OH). nih.gov
Oxidation Oxidation of the hydroxyl group.13'-carboxychromanol (13'-COOH). nih.gov
Side-Chain Shortening β-oxidation. nih.govIntermediate carboxychromanols and the terminal metabolite carboxyethyl-hydroxychroman (CEHC). nih.gov
Excretion Primarily through urine. azolifesciences.comWater-soluble metabolites like CEHC. nih.gov

Isolation and Characterization from Plant and Microbial Extracts

The isolation and structural elucidation of chromanol derivatives from natural sources involve a combination of chromatographic and spectroscopic techniques. The initial step typically involves the extraction of the raw biological material (e.g., plant leaves, microbial biomass) with an appropriate organic solvent, such as methanol (B129727) or ethanol. pwvas.orgd-nb.info

The resulting crude extract is a complex mixture of compounds and requires further separation. A common technique for this is column chromatography, often using a silica (B1680970) gel or C18 stationary phase. d-nb.infonih.gov High-performance liquid chromatography (HPLC) is frequently employed for the final purification of the compounds. nih.govplos.org

Once a pure compound is isolated, its chemical structure is determined using a variety of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of the molecule. plos.orglmaleidykla.lt Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. scispace.comgoogle.com These techniques, used in combination, allow for the unambiguous identification and characterization of novel and known chromanol derivatives from natural extracts. nih.govplos.org

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structure Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous structural elucidation of 2H-1-benzopyran-3-ol compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques used to confirm the molecular framework and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR spectra reveal the chemical environment of protons, their multiplicity (splitting patterns), and their spatial relationships through coupling constants. For instance, in a derivative like 6-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-2H-1-benzopyran, specific signals corresponding to the methyl, methylene (B1212753), and aromatic protons can be assigned. mdma.ch

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule, including those of the benzopyran core and any substituents. mdma.ch The chemical shifts are indicative of the type of carbon atom (aliphatic, aromatic, carbonyl, etc.).

Mass Spectrometry (MS) determines the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) is a common technique where the molecule is fragmented, and the resulting mass-to-charge ratios of the fragments are analyzed. The fragmentation pattern of 6-cyano-2,2-dimethyl-2H-1-benzopyran shows characteristic peaks at m/z 187 (M+), 172, and 132 (100% base peak). google.com For 6-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-2H-1-benzopyran, the molecular ion peak (M+) is observed at m/z 244, with a base peak at m/z 161. mdma.ch

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule. For example, HRMS of a 2H-1-Benzopyran-5-ol derivative confirmed the molecular ion [M+H]⁺ at m/z 315.232. vulcanchem.com

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. For example, the IR spectrum of 6-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-2H-1-benzopyran shows characteristic absorption bands for the hydroxyl (O-H) group around 3394 cm⁻¹ and C-O-C stretching at 1221 cm⁻¹. mdma.ch A similar derivative, 2H-1-Benzopyran-5-ol, displays an O–H stretch at 3400 cm⁻¹ and C–O–C vibrations at 1250 cm⁻¹. vulcanchem.com

TechniqueCompoundKey FindingsCitation
¹H NMR6-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-2H-1-benzopyranSignals at δ 1.35 (s, 3H, CH₃), 5.60–5.65 (d, 1H, J=9.8 Hz, =CH–), 6.62–6.71 (m, 3H, ArH) mdma.ch
¹³C NMR6-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-2H-1-benzopyranSignals at δ 22.5, 78.0, 112.8, 121.8, 131.5, 149.1 mdma.ch
EI-MS6-cyano-2,2-dimethyl-2H-1-benzopyranm/z 187 (M⁺, 60%), 172 (79%), 132 (100%) google.com
EI-MS6-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-2H-1-benzopyranm/z 244 (M⁺, 41%), 161 (100%) mdma.ch
HRMS2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-chromen-5-ol[M+H]⁺ at m/z 315.232 vulcanchem.com
IR6-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-2H-1-benzopyran3394 cm⁻¹ (O-H), 1221 cm⁻¹ (C-O-C) mdma.ch
IR2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-chromen-5-ol3400 cm⁻¹ (O-H), 1250 cm⁻¹ (C-O-C) vulcanchem.com

Chromatographic Methods for Isolation and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of benzopyran derivatives. mdma.ch

Purity Assessment: Reverse-phase HPLC with a UV detector is commonly used to determine the purity of synthesized compounds.

Chiral Separation: Chiral HPLC, using columns like Chiralcel® AD-H or OD-H, can separate enantiomers of chiral benzopyrans, which is crucial for studying stereospecific biological activities. mdma.chbenchchem.com For example, a Chiralpak® AD-H column with a mobile phase of hexane/isopropanol is used to resolve enantiomers and confirm enantiomeric excess. benchchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing complex mixtures containing volatile benzopyran derivatives.

Identification in Complex Mixtures: GC-MS is widely used to identify benzopyran derivatives in natural product extracts. researchgate.netwjarr.comresearchgate.net For example, 2H-1-Benzopyran-7-ol, 3,4-Dihydro-5-Methoxy-6 methyl -2-Phynyl was identified in a dragon's blood resin extract. researchgate.net

Separation Conditions: The choice of GC column is critical. An HP-5MS column is often used for analyzing benzopyran derivatives. vulcanchem.com The retention index can vary depending on the polarity of the column, which can be exploited to enhance the separation of isomers. vulcanchem.com

MethodApplicationTypical Conditions/ColumnsCitation
HPLCPurity assessment, kinetic resolution monitoringReverse-phase columns (e.g., Newcrom R1), UV detection. mdma.chsielc.com mdma.chsielc.com
Chiral HPLCEnantiomeric separation and purityChiralcel OD-H, Chiralpak® AD-H; Mobile phase: Hexane/Isopropanol. mdma.chbenchchem.com mdma.chbenchchem.com
GC-MSIdentification in natural extracts and complex mixturesHP-5MS (30 m × 0.25 mm × 0.25 μm), Helium carrier gas. vulcanchem.com vulcanchem.com
GC-MSAnalysis of bioactive compoundsElite-5MS column; Temperature gradient from 110°C to 280°C. nrfhh.com nrfhh.com

Advanced Characterization for Stereochemistry and Conformation

Determining the three-dimensional structure, including stereochemistry and conformation, is critical as it profoundly influences biological activity.

X-ray Crystallography: This is the gold standard for determining the absolute stereochemistry and solid-state conformation of crystalline compounds. vulcanchem.com For instance, the X-ray crystallographic analysis of a 3,4-dihydro-2H-1-benzopyran-3-ol derivative confirmed the trans relative configuration of the substituents at the 3 and 4 positions. acs.org The analysis can reveal details like the puckered conformation of the pyran ring. vulcanchem.com

Electronic Circular Dichroism (ECD) Spectroscopy: This technique is used to assign the absolute configuration of chiral molecules in solution by comparing experimental ECD spectra with theoretical spectra calculated using computational methods. benchchem.com

The stereochemistry of this compound derivatives is often designated using prefixes like (2R,3S) or (2alpha, 3beta, 4aalpha, 8abeta) to describe the specific spatial arrangement of atoms. ontosight.aiontosight.aicymitquimica.com The synthesis of these compounds often requires careful control of reaction conditions to achieve the desired stereochemistry. ontosight.ai

Quantitative Analysis in Biological Matrices and Complex Mixtures

Developing methods for the quantitative analysis of this compound and its metabolites in biological fluids and other complex mixtures is essential for pharmacokinetic and metabolic studies.

HPLC-based Methods: HPLC coupled with various detectors (UV, fluorescence, or mass spectrometry) is a primary tool for quantitative analysis. For example, HPLC-ESI-MS with DAD and electrochemical detection has been used for the analysis of related polyflavanol compounds. lookchem.com Supercritical fluid chromatography has also been applied for the quantitative analysis of related compounds like vitamin E from palm oil. thegoodscentscompany.com

GC-MS: This technique can also be used for quantitative analysis, particularly after derivatization to improve the volatility and chromatographic properties of the analytes.

Theoretical and Computational Studies of 2h 1 Benzopyran 3 Ol

Quantum Chemical Calculations (e.g., DFT Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of 2H-1-Benzopyran-3-OL. While specific DFT studies on the parent this compound are not extensively documented in publicly available literature, the principles can be illustrated through analyses of its derivatives. These calculations are typically performed using specific basis sets, such as B3LYP/6-311G(d,p), to solve the Schrödinger equation and predict molecular properties. scispace.com

Key parameters derived from DFT analysis include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability.

HOMO-LUMO Energy Gap (ΔE): The difference between the HOMO and LUMO energies is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For related benzopyran derivatives, this gap has been calculated to predict their relative stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which are critical for understanding intermolecular interactions, including those with biological targets.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and are used to compare different derivatives. scispace.com

For instance, in studies of other benzopyran derivatives, DFT calculations have been used to correlate these quantum chemical parameters with observed biological activities, such as antioxidant or corrosion inhibition properties. researchgate.netscience.gov The electron-donating or withdrawing nature of substituents on the benzopyran ring significantly influences these parameters. For this compound, the hydroxyl group at the 3-position is expected to be a key region of reactivity, a feature that would be clearly delineated by MEP analysis.

Table 1: Illustrative Quantum Chemical Parameters from DFT Analysis of a Benzopyran Derivative

ParameterDescriptionTypical Calculated Value (Arbitrary Units)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO5.3 eV
Dipole Moment (µ)Measure of the molecule's overall polarity3.2 Debye
Ionization PotentialEnergy required to remove an electron6.5 eV
Electron AffinityEnergy released when an electron is added1.2 eV

Note: The values in this table are illustrative and based on typical findings for related heterocyclic compounds in the literature. Specific values for this compound would require dedicated DFT calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the potential biological targets of this compound and the molecular basis of its activity.

In a study identifying phytoconstituents from Alpinia galanga, 3,4-dihydro-2H-1-Benzopyran-3-ol was among the compounds identified and subjected to molecular docking studies to explore its interaction with targets related to neurostimulation, such as dopamine (B1211576) and acetylcholinesterase receptors. scirp.orgresearchgate.net Such studies calculate a "docking score," which estimates the binding affinity, and visualize the binding pose, highlighting key interactions like hydrogen bonds and hydrophobic contacts. For example, the hydroxyl group of this compound can act as a hydrogen bond donor or acceptor, while the benzopyran ring can engage in hydrophobic or π-π stacking interactions with amino acid residues in the active site of a protein.

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interaction, revealing the flexibility of both the ligand and the protein and the persistence of key intermolecular interactions. For related benzopyran derivatives, MD simulations have been used to confirm the stability of binding poses predicted by docking and to provide a more refined understanding of the binding energetics. nih.gov

Table 2: Example of Molecular Docking Results for a Benzopyran Derivative with a Protein Target

ParameterDescriptionIllustrative Value
Docking ScoreEstimated binding free energy-7.5 kcal/mol
Interacting ResiduesAmino acids in the binding pocket involved in interactionsTyr84, Ser122, Phe288, Trp279
Hydrogen BondsSpecific hydrogen bond interactions formedOH group with Ser122 backbone
Hydrophobic InteractionsKey non-polar interactionsBenzene (B151609) ring with Phe288 and Trp279

Note: This table provides an illustrative example of docking results. The specific interactions and scores for this compound would depend on the specific protein target being investigated.

In Silico Predictions of Biological Activity and Pharmacokinetic Properties

Computational tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help in the early assessment of a compound's drug-likeness and potential pharmacokinetic profile.

For 3,4-dihydro-2H-1-Benzopyran-3-ol and its derivatives, in silico tools like QikProp and online servers such as SwissADME can be used to calculate various physicochemical and pharmacokinetic parameters. scirp.org These predictions are often guided by rules such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (e.g., molecular weight < 500 Da, logP < 5, etc.).

A study involving a complex derivative, this compound,2-[3,4-bis(2-hydroxyethoxy)phenyl]-3,4-dihydro-5,7-bis(2-hydroxyethoxy)-(2R-trans)-(9CI), used computational tools to predict its ADME/Tox properties in the context of identifying inhibitors for the insulin (B600854) signaling pathway.

Table 3: Predicted ADME Properties for a Representative Benzopyran Compound

PropertyDescriptionPredicted Value/Classification
Molecular WeightMass of the molecule< 500 g/mol
LogPOctanol-water partition coefficient, indicates lipophilicity1.5 - 3.0
Hydrogen Bond DonorsNumber of donor groups (e.g., -OH, -NH)1-2
Hydrogen Bond AcceptorsNumber of acceptor atoms (e.g., O, N)2-3
Polar Surface Area (PSA)Surface sum over all polar atoms40-60 Ų
Gastrointestinal (GI) AbsorptionPredicted absorption from the gutHigh
BBB PermeabilityBlood-Brain Barrier penetrationLow/Moderate
Lipinski's RuleCompliance with drug-likeness rules0 Violations

Note: These values are typical predictions for a small molecule like this compound and are subject to the accuracy of the prediction software.

Conformational Analysis and Stability Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The dihydropyran ring in this compound is not planar and can adopt various conformations, such as half-chair or sofa forms. The relative stability of these conformers is determined by factors like steric hindrance and intramolecular interactions.

The position and orientation (axial vs. equatorial) of the hydroxyl group at the C3 position are critical in determining the most stable conformation. The stability of different conformers can be evaluated using computational methods, which calculate the potential energy of each arrangement. A detailed conformational analysis of a derivative, (+/-)-6-cyano-3,4-dihydro-2,2-dimethyl-trans-4-(2-oxopyrrolidin-1-yl)-2H-1-benzopyran-3-ol, was conducted as part of a study on its antihypertensive activity, indicating the importance of stereochemistry and conformation for biological function. scispace.com

These studies help to understand the three-dimensional shape of the molecule, which is crucial for its interaction with chiral biological receptors. The most stable conformer is generally the one that predominates in solution and is most likely to be the biologically active form.

Medicinal Chemistry Applications and Drug Discovery

Design and Synthesis of Novel Therapeutic Agents

The design of novel therapeutic agents based on the 2H-1-benzopyran-3-ol structure is a dynamic area of research. Synthetic strategies often involve multi-step processes to create libraries of analogues with diverse functionalities. mdpi.comwisdomlib.org A common approach begins with the synthesis of a chromanone (benzopyran-4-one) intermediate, which can be derived from substituted phenols. wisdomlib.orgnih.gov This intermediate then undergoes a series of reactions—such as acylation, Fries rearrangement, cyclization, reduction, and epoxidation—to build the desired benzopyran structure with specific substituents. wisdomlib.org

Solid-phase parallel synthesis has emerged as a powerful technique for generating large libraries of drug-like 2H-benzopyran compounds. mdpi.comnih.gov This method allows for the systematic modification of the benzopyran core at various positions (e.g., C-3, C-4, C-6, C-8), enabling the rapid exploration of structure-activity relationships (SAR). mdpi.comnih.gov For instance, researchers have successfully synthesized libraries of 3-hydroxy-4-amino-substituted benzopyrans by starting with a resin-bound epoxide intermediate and performing regioselective ring-opening with various amines. nih.gov Another strategy involves creating hybrid molecules, such as benzopyran-4-one-isoxazole conjugates, to explore novel pharmacological profiles. nih.gov These synthetic expeditions confirm the benzopyran skeleton as an invariably used template for designing compounds with diverse therapeutic potential. nih.gov

Development of Lead Compounds and Analogues for Drug Development

The this compound framework has served as a crucial starting point, or "lead compound," for numerous drug development programs. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure/activity characteristics. Through the synthesis of analogues, chemists aim to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

A prominent example is the development of potassium channel openers. Levcromakalim, a well-known benzopyran derivative, exhibits potent antihypertensive activity but also has associated side effects like tachycardia. nih.gov This led to extensive investigations to identify analogues with more selective action. By modifying the substituents at positions 2, 4, and 6 of the 3,4-dihydro-2H-1-benzopyran-3-ol ring, researchers developed compounds with selective coronary vasodilation, culminating in the identification of JTV-506 as a promising clinical candidate. nih.govresearchgate.net

Similarly, in the field of oncology, the antiestrogen (B12405530) compound EM-652 (acolbifene), which features a 2H-1-benzopyran core, was used as a lead to synthesize a series of analogues. tandfonline.com By studying substitutions on the nitrogen atom of the side chain, researchers could finely tune the antiestrogenic activity and receptor binding affinity, leading to the selection of an optimal drug candidate. tandfonline.com The development of analogues from a highly active pyridone adduct (compound 7e) also demonstrated that modifying substituents at the C-6 position was critical for optimizing antihypertensive activity. nih.gov

Prodrug Strategies and Delivery Systems for Chromanol Compounds

Despite their therapeutic potential, the clinical application of some chromanol compounds can be limited by factors such as poor bioavailability. benchchem.com To overcome these limitations, researchers are exploring various prodrug strategies and advanced delivery systems.

A prodrug is an inactive or poorly active compound that is converted into an active drug within the body through enzymatic or chemical processes. nih.govmdpi.com This approach can enhance properties like solubility and permeability. nih.govmdpi.com For chromanol compounds with poor bioavailability, creating prodrugs, for instance through acetylation, is a considered strategy. benchchem.com The goal of prodrug design is to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug while minimizing potential toxicity. fiveable.me

Advanced drug delivery systems are also being investigated to improve the therapeutic efficacy of chromanols. These systems aim to enhance drug solubility, bioavailability, and targeted delivery. nih.gov Examples of such systems include:

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Clipos™ Chromanol Liposomes are a specific example of this technology being applied to chromanols. cd-bioparticles.net

Nanoemulsions: These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range. They can improve the solubility and bioavailability of poorly water-soluble drugs. nih.gov

Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their solubility and stability. nih.gov

The co-encapsulation of chromanols with other therapeutic agents in these delivery systems is also being explored. researchgate.net

Clinical Development Prospects and Challenges for Chromanol-Based Therapeutics

While chromanol derivatives show significant promise in preclinical studies, their translation into clinically approved therapeutics faces several hurdles. nih.govfrontiersin.org As of now, there is a lack of published human clinical trials that provide comprehensive data on the bioavailability, pharmacokinetics, and systemic distribution of many of these compounds. nih.govfrontiersin.org

The development of any new therapeutic, including those based on the chromanol scaffold, is a complex process. It involves rigorous preclinical testing to establish safety and efficacy before moving into human clinical trials. canada.ca The journey through clinical trials is fraught with challenges, including:

Recruitment and Retention of Patients: Finding and keeping eligible participants for clinical trials can be difficult, especially for rare diseases. nih.govnih.gov

Regulatory and Administrative Hurdles: Navigating the complex regulatory requirements and obtaining necessary approvals from bodies like Institutional Review Boards (IRBs) is a significant challenge. nih.gov

Incomplete Understanding of Disease Pathophysiology: For some diseases, a complete understanding of the underlying biological mechanisms is lacking, which can hinder the development of targeted therapies. nih.gov

Professional Training and Role Clarity: The successful conduct of clinical trials relies on a well-trained and coordinated team of professionals, and challenges in training and role definition can impact trial outcomes. frontiersin.org

Future Directions and Emerging Research Areas for 2h 1 Benzopyran 3 Ol

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The benzopyran nucleus is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. ijbpas.com While much of the existing research has focused on more common derivatives such as coumarins and flavanones, the therapeutic landscape for 2H-1-Benzopyran-3-OL remains significantly underexplored. Future investigations are poised to uncover novel biological targets and therapeutic applications for this compound and its analogues.

Key areas for exploration include:

Neurodegenerative Diseases: Given the neuroprotective properties observed in other benzopyran derivatives, a focused investigation into the potential of this compound to modulate pathways implicated in Alzheimer's, Parkinson's, and other neurodegenerative conditions is warranted.

Metabolic Disorders: The role of benzopyran compounds in metabolic regulation is an emerging field. Research into the effects of this compound on targets related to diabetes, obesity, and dyslipidemia could reveal new therapeutic avenues.

Rare and Neglected Diseases: The unique structural features of this compound may allow it to interact with novel biological targets relevant to rare genetic disorders or neglected tropical diseases, offering hope for conditions with limited treatment options.

The diverse biological activities of the broader benzopyran family are summarized in the table below, highlighting the potential for discovering new activities in this compound.

Biological ActivityAssociated Benzopyran Derivatives
AnticancerCoumarins, Flavonoids
Anti-inflammatoryCoumarins, Chromones
AntimicrobialCoumarins, Chromanones
NeuroprotectiveChromanols (e.g., Vitamin E)
AnticoagulantWarfarin (a coumarin (B35378) derivative)

Advanced Synthetic Methodologies for Architecturally Complex Analogues

The development of novel and efficient synthetic methods is crucial for generating a diverse library of this compound analogues with enhanced potency, selectivity, and pharmacokinetic properties. While classical methods for benzopyran synthesis exist, future research will focus on more advanced and versatile strategies.

Emerging synthetic approaches include:

Asymmetric Catalysis: The development of stereoselective methods to control the C3-hydroxyl group's stereochemistry is a primary objective. This will enable the synthesis of enantiomerically pure compounds, which is critical for understanding structure-activity relationships and minimizing off-target effects.

Flow Chemistry: Continuous flow synthesis can provide better control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the production of this compound derivatives.

Gold-Catalyzed Cyclization: Gold catalysts have shown promise in the efficient formation of the benzopyran ring system, allowing for the synthesis of a wide range of derivatives with good functional group tolerance. acs.org

These advanced methodologies will be instrumental in creating structurally complex and diverse analogues of this compound for biological screening.

Personalized Medicine Applications and Biomarker Discovery

The era of personalized medicine demands therapies tailored to an individual's genetic makeup and disease profile. This compound and its derivatives have the potential to play a significant role in this paradigm, both as targeted therapeutics and as tools for biomarker discovery.

Future research in this area will focus on:

Targeted Therapy: By designing analogues that selectively interact with specific protein targets or disease-related biomarkers, it may be possible to develop highly effective treatments with fewer side effects. This approach aligns with the goals of personalized medicine, which prioritizes tailored treatments. dovepress.com

Biomarker Identification: Certain this compound derivatives could be developed as probes to identify and validate new biomarkers for disease diagnosis, prognosis, and monitoring treatment response. Radiolabeled versions of these compounds could be used in imaging studies to visualize specific cellular processes. dovepress.com

Pharmacogenomics: Understanding how genetic variations influence an individual's response to this compound-based drugs will be crucial for optimizing dosing and minimizing adverse reactions. nih.gov

The development of this compound-based agents for personalized medicine will require a deep understanding of their mechanism of action and interaction with biological systems.

Integration with Nanotechnology for Targeted Drug Delivery

Nanotechnology offers a powerful platform to overcome many of the challenges associated with conventional drug delivery, such as poor solubility, lack of specificity, and systemic toxicity. nih.gov The integration of this compound with nanocarriers represents a promising strategy to enhance its therapeutic efficacy.

Future directions in this field include:

Nanoparticle Encapsulation: Encapsulating this compound within nanoparticles, liposomes, or polymeric micelles can improve its solubility, protect it from degradation, and enable controlled release at the target site. nih.gov

Targeted Nanocarriers: Functionalizing nanocarriers with ligands that bind to specific receptors overexpressed on diseased cells can facilitate targeted delivery of this compound, thereby increasing its local concentration and reducing systemic exposure. mdpi.com

Stimuli-Responsive Systems: Designing nanocarriers that release their payload in response to specific stimuli present in the disease microenvironment (e.g., pH, enzymes, redox potential) can further enhance the precision of drug delivery.

The application of nanotechnology is poised to significantly improve the therapeutic index of this compound-based therapies.

Interdisciplinary Research with Systems Biology and Omics Technologies

A holistic understanding of the biological effects of this compound requires an interdisciplinary approach that integrates medicinal chemistry with systems biology and various "omics" technologies (genomics, proteomics, metabolomics). taylorandfrancis.comfrontiersin.org This will enable a more comprehensive view of how these compounds modulate complex biological networks.

Future research will leverage:

Systems Biology Modeling: Computational models of biological pathways can be used to predict the effects of this compound on cellular networks and to identify potential drug targets and off-target effects. nih.gov

Omics Profiling: Analyzing changes in the genome, proteome, and metabolome of cells or organisms treated with this compound can provide valuable insights into its mechanism of action and identify biomarkers of response. nih.govmdpi.com

High-Throughput Screening: Combining large libraries of this compound analogues with high-throughput screening platforms and omics analysis can accelerate the discovery of new lead compounds and the elucidation of their biological functions.

By embracing these interdisciplinary approaches, researchers can more effectively navigate the complexities of drug discovery and development for this compound and its derivatives.

Q & A

Basic: What are the standard synthetic routes for 2H-1-Benzopyran-3-OL derivatives, and how do reaction conditions affect yields?

Methodological Answer:
Common routes include DBU-catalyzed cyclization of substituted phenols with α,β-unsaturated carbonyl compounds, yielding 40–65% under mild conditions (e.g., room temperature, dichloromethane solvent) . Acid-catalyzed condensation (e.g., HCl/HOAc) is also employed for nitro-substituted derivatives, achieving 44–62% yields but requiring strict temperature control (−20°C to 25°C) . Yield optimization depends on substituent electron effects: electron-withdrawing groups (e.g., nitro) slow cyclization but improve regioselectivity. Use thin-layer chromatography (TLC) to monitor intermediates .

Advanced: How can stereochemical outcomes be controlled during benzopyran ring formation?

Methodological Answer:
Stereoselectivity in dihydrobenzopyrans (e.g., 3,4-dihydro derivatives) is influenced by solvent polarity and catalyst choice. For example, DBU promotes trans-selectivity in ethyl carboxylate derivatives due to steric hindrance during ring closure . Chiral auxiliaries (e.g., (R)-BINOL) can induce enantioselectivity in nitro-substituted analogs, achieving >90% ee in asymmetric syntheses . Confirm configurations via 1H^{1}\text{H}-NMR coupling constants (e.g., axial vs. equatorial proton splitting) and X-ray crystallography .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:
Core techniques include:

  • IR spectroscopy : Identify lactone (1730–1718 cm1^{-1}) and ketone (1629–1556 cm1^{-1}) stretches .
  • 1H^{1}\text{H}/13C^{13}\text{C}-NMR : Detect aromatic protons (δ 6.7–8.4 ppm) and diastereotopic methylene protons (δ 1.5–2.5 ppm). Use DEPT-135 to distinguish CH3_3 groups .
  • Mass spectrometry (MS) : Confirm molecular ions (e.g., m/z 266.04 for C16_{16}H10_{10}O4_4) and fragmentation patterns (e.g., loss of CO2_2 at m/z 238) .

Advanced: How can overlapping NMR signals in substituted benzopyrans be resolved?

Methodological Answer:

  • Apply COSY and HSQC to assign coupled protons and carbons in crowded regions (e.g., δ 7.0–8.5 ppm).
  • Use solvent-induced shifts (e.g., DMSO-d6_6 vs. CDCl3_3) to separate aromatic proton resonances .
  • For diastereomers, employ NOESY to identify spatial proximity of substituents (e.g., 4-phenyl vs. 3-methoxy groups) .

Basic: What safety precautions are critical when handling this compound derivatives?

Methodological Answer:

  • GHS hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) .
  • Use fume hoods for reactions releasing volatile intermediates (e.g., nitration steps).
  • Wear nitrile gloves and goggles ; avoid skin contact with nitro-substituted derivatives due to sensitization risks .

Advanced: How can conflicting spectral data (e.g., melting points, NMR shifts) across studies be reconciled?

Methodological Answer:

  • Reproduce syntheses using identical conditions (e.g., solvent purity, drying methods). Variations in melting points (e.g., 116°C vs. 134°C for dihydroxy vs. methoxy analogs) often stem from polymorphic forms .
  • Cross-reference with NIST Chemistry WebBook for validated spectral data (e.g., IR peaks for lactones) .
  • Perform elemental analysis to verify purity when discrepancies arise .

Basic: How should this compound derivatives be stored to ensure stability?

Methodological Answer:

  • Store under argon at −20°C in amber vials to prevent photodegradation of nitro or methoxy groups.
  • Avoid protic solvents (e.g., MeOH) for long-term storage; use anhydrous DCM or THF .

Advanced: What strategies improve the biological activity of benzopyran-based compounds (e.g., antiarrhythmic agents)?

Methodological Answer:

  • Introduce 4-methoxyphenyl or phenethylamino substituents to enhance cardiac ion channel binding. For example, 4-(2'-phenethylamino)-7-nitro derivatives show prolonged refractory periods in arrhythmia models .
  • Modify lactone rings to thiolactones for increased metabolic stability, as seen in preclinical trials .

Advanced: How can computational modeling validate experimental data for benzopyran derivatives?

Methodological Answer:

  • Compare DFT-calculated 13C^{13}\text{C}-NMR shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to confirm regiochemistry .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like potassium channels, guiding SAR studies .

Basic: What are common impurities in benzopyran syntheses, and how are they removed?

Methodological Answer:

  • Unreacted starting materials (e.g., phenols) are removed via aqueous washes (pH 10–12).
  • Oligomeric byproducts require column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., petroleum ether/ether) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.